Cas no 15403-56-2 (Solvent Blue 102)

Solvent Blue 102 structure
Solvent Blue 102 structure
Product Name:Solvent Blue 102
CAS No:15403-56-2
MF:C18H18N2O2
MW:294.347724437714
CID:87544
PubChem ID:84896
Update Time:2025-04-18

Solvent Blue 102 Chemical and Physical Properties

Names and Identifiers

    • Solvent Blue 102
    • 1-(isopropylamino)-4-(methylamino)-9,10-anthraquinone
    • 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone
    • 1-(methylamino)-4-[(1-methylethyl)amino]anthraquinone
    • 1-Isopropylamino-4-methylamino-anthrachinon
    • 1-isopropylamino-4-methylamino-anthraquinone
    • AC1L38EV
    • AC1Q6JUI
    • AR-1B3044
    • EINECS 239-420-6
    • KST-1B0705
    • C.I.61501
    • Blue 102
    • C.I.Solvent Blue 102
    • 1-(Methylamino)-4-[(1-methylethyl)amino]-9,10-anthracenedione
    • 1-(ISOPROPYLAMINO)-4-(METHYLAMINO)ANTHRACENE-9,10-DIONE
    • DTXSID00165522
    • NS00021019
    • 1-(methylamino)-4-(propan-2-ylamino)anthracene-9,10-dione
    • 15403-56-2
    • Inchi: 1S/C18H18N2O2/c1-10(2)20-14-9-8-13(19-3)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-10,19-20H,1-3H3
    • InChI Key: VPUMFVBIIVCLPO-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2=C(C=CC(=C21)NC(C)C)NC)=O

Computed Properties

  • Exact Mass: 294.13694
  • Monoisotopic Mass: 294.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: 4.7
  • Topological Polar Surface Area: 58.2A^2

Experimental Properties

  • Density: 1.272
  • Boiling Point: 531.8°Cat760mmHg
  • Flash Point: 200.5°C
  • Refractive Index: 1.676
  • PSA: 58.2
  • LogP: 3.47000
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